6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[(4-methylsulfanylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2.ClH/c1-11(2)22-9-8-14-15(10-22)26-19(16(14)17(20)23)21-18(24)12-4-6-13(25-3)7-5-12;/h4-7,11H,8-10H2,1-3H3,(H2,20,23)(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXTWIIRKKDQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. The unique structural features of this compound contribute to its pharmacological profile.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHNOS·HCl
- Molecular Weight : 286.82 g/mol
The structure includes a thieno-pyridine core with substituents such as isopropyl and methylthio-benzamide groups that enhance its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that thieno[2,3-c]pyridine derivatives can inhibit the growth of various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines:
| Cell Line | IC (µg/mL) |
|---|---|
| MCF-7 | 0.0585 |
| HeLa | 0.0692 |
| HT-29 | 0.00217 |
These results suggest a promising therapeutic potential in cancer treatment .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Similar thieno-pyridine derivatives have shown effectiveness against various bacterial and fungal strains.
Antimicrobial Efficacy
A comparative analysis with other compounds revealed that:
| Compound Name | Activity |
|---|---|
| 6-Methyl-2-(3-methylthiobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | Antimicrobial |
| 6-Isopropyl-4-amino derivatives | CNS activity |
The presence of the methylthio group appears to enhance the antimicrobial properties of these derivatives .
The biological activity of this compound may involve interactions with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in cell proliferation.
- Disruption of Cellular Pathways : Affecting signaling pathways critical for tumor growth.
Comparison with Similar Compounds
PD 81,723 (2-Amino-4,5-dimethyl-3-(3-(trifluoromethyl)benzoyl)thiophene)
Core Structure: Thiophene ring (non-fused) vs. fused thieno[2,3-c]pyridine in the target compound. Key Differences:
- Substituents: PD 81,723 has a 2-amino group and 3-(3-trifluoromethylbenzoyl) moiety, critical for adenosine A1 receptor allosteric enhancement. The target compound replaces the amino group with a benzamido linkage and substitutes the trifluoromethyl group with methylthio.
- Activity: PD 81,723 exhibits a high ratio of allosteric enhancement to competitive antagonism.
Methyl 6-Isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Core Structure: Shared thieno[2,3-c]pyridine backbone. Key Differences:
- Benzamido Substituent : The sulfamoyl group (SO₂NMePh) in this analog introduces strong electron-withdrawing effects, contrasting with the methylthio group’s moderate electron-donating properties in the target compound.
- Position 3 : Methyl ester vs. carboxamide. The ester may confer faster metabolic clearance, whereas the carboxamide in the target compound enhances solubility and stability .
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivatives ()
Core Structure: Thieno[2,3-d]pyrimidine (fused pyrimidine) vs. thieno[2,3-c]pyridine (fused pyridine). Key Differences:
- Substituents: Hydrazono and imino groups in compounds vs. benzamido and carboxamide in the target. The pyrimidine core may target enzymes (e.g., kinases or dihydrofolate reductase), whereas the pyridine core in the target compound is more likely to modulate receptors .
Structural-Activity Relationship (SAR) Insights
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Effects : The methylthio group in the target compound balances lipophilicity and electronic effects, contrasting with the stronger electron-withdrawing CF₃ in PD 81,723. This may reduce competitive antagonism while retaining allosteric activity .
- Core Structure: The fused thieno[2,3-c]pyridine core likely enhances rigidity and receptor binding specificity compared to non-fused thiophenes (PD 81,723) or pyrimidines () .
- Salt Form : The hydrochloride salt improves pharmacokinetic properties, a design advantage over neutral analogs like the methyl ester in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
